N,N-Dibenzyl-3-bromoaniline
Description
Structure
3D Structure
Properties
IUPAC Name |
N,N-dibenzyl-3-bromoaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrN/c21-19-12-7-13-20(14-19)22(15-17-8-3-1-4-9-17)16-18-10-5-2-6-11-18/h1-14H,15-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LETHNKDTJWYRTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for N,n Dibenzyl 3 Bromoaniline
Direct N-Alkylation Strategies
Direct N-alkylation involves the formation of two new carbon-nitrogen bonds at the amino group of a bromoaniline precursor. This approach is the most straightforward route to the target compound.
The most common method for preparing N,N-Dibenzyl-3-bromoaniline is the direct benzylation of 3-bromoaniline (B18343). dergipark.org.tr This reaction involves the substitution of the two hydrogen atoms of the primary amine with benzyl (B1604629) groups. Given the nucleophilic nature of the aniline (B41778) nitrogen and the electrophilicity of the benzylating agent, this reaction proceeds as a standard nucleophilic substitution. google.com Unless the reaction is carefully controlled, mixtures of mono- and di-substituted products can often be obtained. dergipark.org.tr
The benzylation is typically accomplished using a benzyl halide, such as benzyl bromide or benzyl chloride, as the alkylating agent. google.com Benzyl bromide is often preferred due to the higher reactivity of the bromide leaving group compared to chloride. The reaction is a classic S_N2 process where the nitrogen atom of 3-bromoaniline attacks the benzylic carbon of the benzyl halide, displacing the halide ion. To achieve the desired N,N-dibenzylated product, a sufficient stoichiometry of the benzyl halide is required to ensure both N-H bonds of the primary amine react.
The efficiency and yield of the dibenzylation reaction are highly dependent on the chosen reaction conditions. Key parameters that require optimization include the choice of solvent, the operating temperature, the type and amount of base, and the stoichiometry of the reactants.
Solvent: A variety of solvents can be employed, often polar aprotic solvents like acetone (B3395972) or polar protic solvents such as ethanol (B145695), sometimes in a biphasic mixture with water. dergipark.org.trorgsyn.org The choice of solvent influences the solubility of the reactants and the rate of the S_N2 reaction.
Temperature: The reaction is typically conducted at elevated temperatures, often at the reflux temperature of the chosen solvent, to increase the reaction rate. dergipark.org.trorgsyn.org
Base: A base is essential to neutralize the hydrohalic acid (HBr or HCl) formed during the reaction. Common inorganic bases like potassium carbonate (K₂CO₃) or sodium hydroxide (B78521) (NaOH) are frequently used. google.comorgsyn.org The base prevents the protonation of the aniline nitrogen, which would render it non-nucleophilic and halt the reaction.
Stoichiometry: To drive the reaction towards the formation of the tertiary amine, this compound, an excess of the benzyl halide is typically used. A molar ratio of at least two equivalents of benzyl halide per equivalent of 3-bromoaniline is necessary. Similarly, at least two equivalents of base are required to neutralize the acid produced. For instance, a patent describes a method for preparing N,N-dibenzylaniline using a molar ratio of amine to benzyl halide of 1:2 to 1:3.6 and a molar ratio of amine to base of 1:3 to 1:6, achieving yields up to 99%. google.com
To enhance the reaction rate, particularly when using less reactive benzyl chloride, a catalytic amount of an iodide salt, such as potassium iodide (KI), can be added. This facilitates an in situ Finkelstein reaction, generating the more reactive benzyl iodide and accelerating the benzylation process. dergipark.org.tr
Table 1: Representative Reaction Conditions for N-Benzylation of Anilines
| Parameter | Condition 1 | Condition 2 |
| Aniline Substrate | 3-Bromoaniline | (S)-2-amino-3-phenyl-1-propanol |
| Benzylating Agent | Benzyl bromide | Benzyl bromide |
| Base | Potassium carbonate, Potassium iodide | Potassium carbonate |
| Solvent | Acetone | 96% Ethanol / Water |
| Temperature | Reflux | Reflux |
| Reference | dergipark.org.tr | orgsyn.org |
A significant challenge in the alkylation of haloanilines is the potential for halogen migration. Research on the benzylation of 2-bromoaniline (B46623) has shown that under certain basic conditions, the bromine atom can migrate from the ortho to the para position. nih.gov This rearrangement is proposed to occur through the formation of an arenium cation intermediate, followed by the generation of an electrophilic bromine species (e.g., Br₂) which then re-brominates the aniline ring, primarily at the more sterically accessible and electronically favorable para-position. nih.gov
This rearrangement is particularly pronounced when hydrobromide salts of the bromoanilines are heated, which can lead to isomerization and dehalogenation products. core.ac.uk While this migration has been documented for 2-bromoaniline, it is a potential side reaction for 3-bromoaniline as well, although the propensity for migration from the meta position may differ. To suppress this unwanted outcome, careful control of the reaction conditions is critical. This includes avoiding the buildup of strong acids like HBr and selecting a base and solvent system that minimizes the lifetime of any arenium cation intermediates. nih.gov
In multi-step syntheses, the dibenzyl group can serve as a robust protecting group for a primary amine. By converting the -NH₂ group to an -N(CH₂Ph)₂ group, its nucleophilicity and basicity are significantly altered. This protection prevents the amine from participating in undesired side reactions while other parts of the molecule are being chemically modified.
The dibenzyl group is relatively stable to a range of reaction conditions but can be removed when necessary, typically through catalytic hydrogenolysis (e.g., using H₂ gas and a palladium catalyst), to regenerate the primary or secondary amine. orgsyn.org The steric bulk of the two benzyl groups can also influence the regioselectivity of subsequent reactions on the aromatic ring by sterically hindering the ortho positions.
Benzylation of Bromoanilines (e.g., 3-Bromoaniline)
Precursor-Based Synthesis and Functional Group Interconversion
An alternative to the direct benzylation of 3-bromoaniline is to construct the molecule from different precursors. This often involves a functional group interconversion at a later stage in the synthesis.
One such strategy is the electrophilic bromination of N,N-dibenzylaniline. prezi.com In this approach, N,N-dibenzylaniline is first synthesized from aniline and a benzyl halide. wikipedia.org Subsequently, the aromatic ring is brominated. The N,N-dibenzylamino group is a strongly activating, ortho-, para-director. Therefore, direct bromination would be expected to yield primarily p-bromo-N,N-dibenzylaniline. To achieve the meta-bromo substitution pattern, a different strategy would be necessary, highlighting the importance of the order of bond-forming and functionalization steps.
Another advanced approach involves modern cross-coupling methodologies. For instance, N-benzylic heterocycles can be formed via C(sp²)-C(sp³) cross-coupling reactions. nih.gov A similar strategy could theoretically be applied by coupling a suitable organometallic derivative of dibenzylamine (B1670424) with a 1,3-dibromobenzene (B47543) derivative, or vice-versa, to form the desired C-N bond.
Finally, a route starting from benzaldehyde (B42025) is also conceivable. Dibenzylamine itself can be synthesized via the reductive amination of benzaldehyde. google.com This dibenzylamine could then be coupled with a suitable 3-bromophenyl electrophile to furnish the final product.
Approaches from Substituted Anilines (e.g., 3-Bromoaniline)
The most direct and common method for preparing this compound is through the N-alkylation of 3-bromoaniline. nih.gov This reaction involves the formation of two new carbon-nitrogen bonds by substituting the hydrogen atoms on the amino group of 3-bromoaniline with benzyl groups.
This transformation is typically achieved by reacting 3-bromoaniline with a benzylating agent, such as a benzyl halide (e.g., benzyl chloride or benzyl bromide), in the presence of a base. The base is crucial for neutralizing the hydrohalic acid (e.g., HCl or HBr) that is formed as a byproduct during the reaction, thereby driving the equilibrium towards the formation of the dibenzylated product. A variety of bases and solvent systems can be employed to facilitate this reaction.
A patented method describes the synthesis of N,N-dibenzylaniline derivatives by reacting an amine compound with benzyl chloride in the presence of a base like sodium bicarbonate. google.com This process is noted for its simplicity, high efficiency, and excellent yields, which can be as high as 99%. google.com The reaction can be carried out in a mixed solvent system, such as ethanol and water. google.com Another established procedure for N,N-dibenzylation, although on a different substrate (S-phenylalanine), utilizes benzyl bromide with a combination of potassium carbonate and sodium hydroxide as the base. orgsyn.org This highlights a common strategy for achieving exhaustive N-alkylation on primary amines. orgsyn.org
The following table summarizes typical conditions for the N,N-dibenzylation of aniline derivatives.
| Starting Material | Benzylating Agent | Base | Solvent | Reported Yield | Source |
|---|---|---|---|---|---|
| p-Bromoaniline (example) | Benzyl chloride | Sodium bicarbonate | Dehydrated ethanol/water | Up to 99% | google.com |
| S-Phenylalanine | Benzyl bromide | Potassium carbonate / Sodium hydroxide | Water | 58-69% | orgsyn.org |
Selective Bromination Techniques for N,N-Dibenzylanilines
An alternative synthetic consideration is the direct bromination of N,N-dibenzylaniline to introduce the bromine atom onto the aromatic ring. However, the viability of this approach is severely limited by the principles of electrophilic aromatic substitution. The N,N-dibenzylamino group is a powerful activating group and a strong ortho-, para-director. This is due to the ability of the nitrogen atom's lone pair of electrons to donate electron density into the benzene (B151609) ring through resonance, stabilizing the intermediates (arenium ions) that lead to substitution at the ortho and para positions.
Consequently, the direct electrophilic bromination of N,N-dibenzylaniline with reagents like Br₂ would overwhelmingly favor the formation of 4-bromo-N,N-dibenzylaniline and 2-bromo-N,N-dibenzylaniline. The desired 3-bromo isomer (meta-substitution) would be, at best, a very minor byproduct. Methods exist for achieving high selectivity in the para-bromination of aniline derivatives, further underscoring the inherent challenge of directing the electrophile to the meta position. google.com For instance, the use of copper(II) bromide (CuBr₂) as both a bromine source and an oxidant has been shown to produce para-brominated compounds with high selectivity and yield. google.com
Due to this strong regiochemical preference, the selective bromination of N,N-dibenzylaniline is not considered a synthetically useful or efficient strategy for the preparation of this compound.
Multi-step Synthetic Routes and Overall Yield Considerations
Given the challenges associated with the selective meta-bromination of N,N-dibenzylaniline, a more practical and controllable approach involves a multi-step synthesis. This strategy relies on installing the substituents in a specific order to leverage their inherent directing effects. A logical and commonly employed sequence for synthesizing meta-substituted anilines begins with a starting material where a meta-directing group is already in place. libretexts.org
A plausible multi-step route to this compound is as follows:
Nitration of Benzene: Benzene is first nitrated using a mixture of nitric acid and sulfuric acid to produce nitrobenzene. The nitro group (-NO₂) is a strong deactivating and meta-directing group.
Bromination of Nitrobenzene: Nitrobenzene undergoes electrophilic bromination. Because the nitro group directs incoming electrophiles to the meta position, this reaction selectively yields 3-bromonitrobenzene.
Reduction of 3-Bromonitrobenzene: The nitro group of 3-bromonitrobenzene is then reduced to an amino group (-NH₂) to form 3-bromoaniline. This is commonly achieved using reducing agents such as tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl), or via catalytic hydrogenation.
N,N-Dibenzylation of 3-Bromoaniline: Finally, 3-bromoaniline is subjected to N,N-dibenzylation as described in section 2.2.1, reacting it with a benzyl halide in the presence of a base to yield the target compound, this compound. google.com
| Step | Reaction | Starting Material | Product | Representative Yield |
|---|---|---|---|---|
| 1 | Nitration | Benzene | Nitrobenzene | 95% |
| 2 | Bromination | Nitrobenzene | 3-Bromonitrobenzene | 80% |
| 3 | Reduction | 3-Bromonitrobenzene | 3-Bromoaniline | 90% |
| 4 | N,N-Dibenzylation | 3-Bromoaniline | This compound | 99% google.com |
| Calculated Overall Yield | ~67.7% |
This strategic, multi-step approach, while longer, provides excellent control over the regiochemistry, ensuring the formation of the desired 3-bromo isomer, which is not feasible through direct bromination of the dibenzylated aniline. libretexts.org
Advanced Reactivity and Transformational Chemistry of N,n Dibenzyl 3 Bromoaniline
Transition-Metal-Catalyzed Cross-Coupling Reactions
The palladium-catalyzed cross-coupling of N,N-Dibenzyl-3-bromoaniline is a cornerstone of its chemical reactivity. These reactions, which include the renowned Suzuki-Miyaura and Buchwald-Hartwig amination reactions, are indispensable tools in modern organic synthesis for creating C-C and C-N bonds, respectively. nih.govwikipedia.org
Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a versatile and widely used method for forming C-C bonds by coupling an organohalide with an organoboron compound, catalyzed by a palladium complex. nih.gov This reaction is valued for its mild conditions and tolerance of a wide array of functional groups. nih.govnih.gov
This compound can be effectively coupled with various organoboron reagents, including boronic acids and their corresponding esters (such as pinacol (B44631) esters). nih.govresearchgate.net The choice of the boron species can influence reaction efficiency and scope. Potassium aryltrifluoroborates are also viable coupling partners, noted for their stability and heightened nucleophilicity compared to the corresponding boronic acids. nih.gov The reaction accommodates a range of aryl, heteroaromatic, and even alkenyl boronic acids and esters, allowing for the synthesis of a wide variety of biaryl and other coupled structures. nih.govunimib.it
The success of the Suzuki-Miyaura coupling heavily relies on the specific palladium-based catalytic system employed. These systems consist of a palladium precursor, a stabilizing ligand, and a base.
Commonly used palladium precursors include palladium(II) acetate (B1210297) (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃). nih.govresearchgate.net The choice of ligand is critical for catalyst stability and activity. Bulky, electron-rich phosphine (B1218219) ligands such as SPhos and XPhos are often effective, particularly for challenging substrates. nih.gov In some cases, catalyst systems like CataXCium A Pd G3 have been identified as uniquely effective for coupling reactions on complex aniline (B41778) substrates. nih.gov
A base is required to activate the organoboron reagent. Inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (B84403) (K₃PO₄) are frequently used. nih.govnih.gov The selection of solvent, typically anhydrous ethers like dioxane or toluene (B28343), also plays a crucial role in the reaction's outcome. nih.gov
Table 1: Exemplary Catalytic Systems for Suzuki-Miyaura Coupling of Aryl Bromides
| Organoboron Reagent | Palladium Source | Ligand | Base | Solvent | Yield (%) |
| Phenylboronic Acid | Pd(OAc)₂ | PPh₃ | K₂CO₃ | EtOH/H₂O | Moderate-Excellent |
| Arylboronic Acid | PdCl₂(dppf)·CH₂Cl₂ | dppf | Cs₂CO₃ | Not Specified | Good |
| Potassium Phenyltrifluoroborate | Pd(OAc)₂ | None | K₂CO₃ | Aqueous System | High |
| 2-Thienylboronic Acid | Not Specified | Not Specified | Not Specified | Toluene/H₂O | 96% unimib.it |
| Various Boronic Esters | CataXCium A Pd G3 | CataXCium A | Not Specified | Not Specified | Good-Excellent nih.gov |
This table represents typical conditions reported for Suzuki-Miyaura reactions of aryl bromides and may require optimization for this compound.
Modern Suzuki-Miyaura coupling reactions exhibit broad functional group tolerance, a key feature for their application in complex molecule synthesis. nih.gov Reactions involving substituted bromoanilines have shown compatibility with a variety of functional groups on the coupling partner. For instance, aryl boronates containing ketone, alcohol, and even nitro groups can react successfully. nih.govresearchgate.net The methodology is also tolerant of other halogens like aryl chlorides, and can accommodate both electron-donating and electron-withdrawing groups on the aryl boronate, often leading to high yields of the coupled products. nih.govresearchgate.net This robustness allows for the synthesis of multifunctional molecules without the need for extensive protecting group strategies. nih.gov
Carbon-Heteroatom Coupling Reactions (e.g., C-N Cross-Coupling)
Beyond C-C bond formation, the palladium-catalyzed coupling of this compound with nitrogen nucleophiles, known as the Buchwald-Hartwig amination, is a powerful method for constructing aryl C-N bonds. wikipedia.org This reaction has largely superseded older, harsher methods for synthesizing arylamines. wikipedia.org
The Buchwald-Hartwig amination allows this compound to react with a wide range of primary and secondary amines to form the corresponding N,N-dibenzyl-N'-(substituted)-1,3-phenylenediamine derivatives. The reaction mechanism involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by amine coordination, deprotonation, and finally, reductive elimination to yield the desired product and regenerate the catalyst. wikipedia.org
Similar to the Suzuki reaction, the catalytic system is crucial. It typically involves a palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a specialized, bulky electron-rich phosphine ligand. nih.govresearchgate.net Ligands like RuPhos and BrettPhos, often supplied as stable palladacycle precatalysts, have proven to be outstanding for these transformations, even with challenging substrates like unprotected 3-halo-2-aminopyridines. nih.gov The choice of a strong, non-nucleophilic base, such as lithium bis(trimethylsilyl)amide (LiHMDS) or sodium tert-butoxide, is essential for the deprotonation step. nih.gov The reaction can be applied to couple a diverse array of amines, including alkylamines, anilines, and various heterocyclic amines. nih.govnih.gov
Table 2: General Conditions for Buchwald-Hartwig Amination of Aryl Bromides
| Amine Partner | Palladium Source | Ligand | Base | Solvent | General Outcome |
| Primary/Secondary Alkylamines | Pd₂(dba)₃ / Pd(OAc)₂ | RuPhos, BrettPhos | LiHMDS, NaOBu-t | THF, Toluene | High Yields |
| Primary/Secondary Anilines | Pd₂(dba)₃ / Pd(OAc)₂ | XPhos, SPhos | K₂CO₃, Cs₂CO₃ | Dioxane, Toluene | Good to High Yields |
| Heterocyclic Amines | RuPhos Precatalyst | RuPhos | LiHMDS | THF | High Yields nih.gov |
| Ammonia Equivalents | Pd(dba)₂ | Josiphos-type | NaOBu-t | Toluene | Effective Coupling wikipedia.org |
This table outlines general systems for the Buchwald-Hartwig amination of aryl bromides. Specific conditions would need to be optimized for this compound.
Copper-Mediated C-N Coupling Processes
This compound serves as a viable aryl halide substrate in copper-mediated carbon-nitrogen (C-N) bond-forming reactions, classically known as Ullmann condensations or Goldberg reactions. wikipedia.org These reactions are fundamental for the synthesis of triarylamines and other complex N-arylated structures. The process involves the coupling of the aryl bromide with a primary or secondary amine, an amide, or a carbazole (B46965) derivative in the presence of a copper catalyst. wikipedia.orgnih.gov
Traditionally, these couplings required stoichiometric amounts of copper powder or copper salts and harsh reaction conditions, including high-boiling polar solvents (e.g., N-methylpyrrolidone, nitrobenzene) and high temperatures, often exceeding 200°C. wikipedia.org However, modern advancements have led to the development of more efficient catalytic systems. These improved methods utilize soluble copper(I) or copper(II) salts in combination with various ligands, such as diamines, amino acids (e.g., N,N-dimethyl glycine), or oxalamides, which facilitate the reaction under milder conditions. organic-chemistry.orgresearchgate.net
In a typical reaction, this compound would react with a nucleophilic amine (R¹R²NH) in the presence of a copper catalyst and a base (e.g., K₂CO₃, Cs₂CO₃). The catalytic cycle is generally believed to involve the formation of a copper(I) amide species, which then undergoes oxidative addition with the this compound. The subsequent reductive elimination from a copper(III) intermediate yields the desired C-N coupled product and regenerates the active copper(I) catalyst. nih.govresearchgate.net The use of specific ligands helps to stabilize the copper intermediates and increase the efficiency of the catalytic cycle. nih.gov
Other Cross-Coupling Reactions (e.g., Negishi Cross-Couplings, Heck Reaction)
Beyond C-N coupling, the bromine atom of this compound provides a handle for various carbon-carbon (C-C) bond-forming cross-coupling reactions, significantly expanding its synthetic utility.
Negishi Cross-Coupling: The Negishi reaction is a powerful method for forming C-C bonds by coupling an organic halide with an organozinc compound, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org this compound can function as the aryl halide component in this reaction. It can be coupled with a variety of organozinc reagents (R-ZnX), including those with alkyl, alkenyl, aryl, or benzyl (B1604629) groups, to produce the corresponding 3-substituted N,N-dibenzylaniline derivatives. wikipedia.orgresearchgate.net Palladium catalysts, often supported by phosphine ligands, are generally preferred due to their high functional group tolerance and efficiency. wikipedia.org The reaction proceeds via a catalytic cycle involving oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation from the organozinc reagent, and reductive elimination to yield the final product. organic-chemistry.orgresearchgate.net
Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene to form a substituted alkene. organic-chemistry.orglibretexts.org this compound can be vinylated using this methodology. The reaction with an alkene (e.g., an acrylate, styrene) in the presence of a palladium catalyst and a base (such as triethylamine) results in the formation of a new C-C bond at the C3 position of the aniline ring, typically with high selectivity for the trans isomer. organic-chemistry.orgbeilstein-journals.org The catalytic cycle involves oxidative addition of the this compound to a Pd(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination to release the vinylated product and a palladium-hydride species. libretexts.org The base is required to regenerate the active Pd(0) catalyst. libretexts.org
Table 1: Overview of Cross-Coupling Reactions with this compound
| Reaction Name | Catalyst Type | Coupling Partner | Bond Formed | Typical Product Structure |
|---|---|---|---|---|
| Negishi Coupling | Palladium or Nickel | Organozinc (R-ZnX) | C(sp²)–C(sp³, sp², sp) | 3-R-N,N-dibenzylaniline |
Organometallic Reactions for Derivatization
The bromine substituent on this compound is amenable to transformation into an organometallic functionality, which serves as a versatile synthetic intermediate.
Halogen-Metal Exchange Reactions (e.g., with Hexyllithium)
A primary method for activating the C-Br bond is through a halogen-metal exchange reaction. nih.gov This process typically involves treating this compound with a strong organolithium base, such as n-butyllithium or hexyllithium. The reaction is usually conducted at low temperatures (e.g., -78 °C) in an inert aprotic solvent like tetrahydrofuran (B95107) (THF) or diethyl ether to prevent side reactions. nih.gov The exchange is rapid and efficient, replacing the bromine atom with a lithium atom.
This transformation is driven by the formation of a more stable organolithium species. The resulting aryllithium compound is significantly more nucleophilic and basic than the starting aryl bromide, making it a powerful intermediate for subsequent derivatization.
In Situ Generation of Aryl Organometallic Species
The halogen-metal exchange reaction directly leads to the in situ generation of a potent aryl organometallic species: 3-(N,N-dibenzylamino)phenyllithium. This intermediate is highly reactive and is typically not isolated. Instead, it is immediately trapped by adding a suitable electrophile to the reaction mixture. This one-pot procedure allows for the synthesis of a wide array of 3-substituted aniline derivatives by forming new carbon-heteroatom or carbon-carbon bonds. Examples of electrophiles include aldehydes, ketones, carbon dioxide (to form a carboxylic acid), and borate (B1201080) esters (to form boronic acids). nih.govnih.gov
Derivatization to Boronic Acid Analogues
The aryllithium intermediate generated from this compound is a key precursor for the synthesis of valuable boronic acid analogues.
Synthesis of Protected Aminophenylboronic Acids and Derivatives (e.g., 3-Aminophenylboronic Acid)
The in situ generated 3-(N,N-dibenzylamino)phenyllithium can be trapped with a trialkyl borate, such as triisopropyl borate or trimethyl borate, to form a boronic ester. nih.govgoogle.com This reaction is conducted at low temperature, with the borate ester being added to the freshly prepared aryllithium solution. A subsequent aqueous acidic workup hydrolyzes the borate ester to yield the corresponding boronic acid. nih.govgoogle.com
In this sequence, the N,N-dibenzyl group functions as a protecting group for the amine functionality. This is crucial because free amines can interfere with the organolithium chemistry. The product of this reaction is 3-(N,N-dibenzylamino)phenylboronic acid, a protected aminophenylboronic acid. These protected derivatives are stable, crystalline solids that are useful in further synthetic applications, such as Suzuki-Miyaura cross-coupling reactions. mdpi.com
Furthermore, the dibenzyl protecting groups can be removed, typically through catalytic hydrogenation (e.g., using H₂ gas with a palladium on carbon catalyst), to yield the unprotected 3-Aminophenylboronic Acid . google.com This two-step sequence, starting from this compound, represents a reliable route to this important building block used in medicinal chemistry and materials science. mdpi.com
Table 2: Synthesis of 3-(N,N-dibenzylamino)phenylboronic Acid
| Step | Reagents & Conditions | Intermediate/Product |
|---|---|---|
| 1. Halogen-Metal Exchange | This compound, n-Butyllithium, THF, -78°C | 3-(N,N-dibenzylamino)phenyllithium |
| 2. Borylation | Triisopropyl borate, -78°C to room temp. | Lithium 3-(N,N-dibenzylamino)phenylboronate |
Subsequent Transformations and Applications of Boronic Acid Intermediates
The conversion of the aryl bromide in this compound into a boronic acid or its corresponding ester (e.g., a pinacol ester) unlocks a vast potential for further molecular elaboration. This transformation is typically achieved via lithium-halogen exchange followed by quenching with a trialkyl borate, or through palladium-catalyzed cross-coupling with a diboron (B99234) reagent. The resulting intermediate, (3-(dibenzylamino)phenyl)boronic acid, is a versatile building block, primarily for the formation of new carbon-carbon and carbon-heteroatom bonds.
The most prominent application of this boronic acid intermediate is in the Suzuki-Miyaura cross-coupling reaction. wikipedia.orgchemicalbook.com This palladium-catalyzed reaction couples the boronic acid with a variety of organic halides or triflates, enabling the synthesis of complex biaryl structures. wikipedia.orgchemicalbook.com The dibenzylamino group can influence the electronic properties of the boronic acid and may require specific ligand and base combinations to achieve optimal yields. These reactions are fundamental in constructing scaffolds for materials science and medicinal chemistry. For instance, ortho-amino-substituted biaryls and biaryl ketones can be synthesized through denitrogenative Suzuki coupling reactions of related benzotriazoles with boronic acids. nih.gov
Beyond standard Suzuki couplings, these boronic acid derivatives can participate in a range of other transformations. The reactivity of phenylboronic acids has been leveraged to create aryl azides and nitroaromatics. wikipedia.org Furthermore, boronic acids can be condensed with diols, such as diethanolamine, to form stable boronate complexes, which can be used directly in coupling reactions and offer advantages in purification and stability. youtube.com
The table below illustrates potential transformations of the boronic acid derivative of this compound, based on established applications of arylboronic acids.
| Coupling Partner | Reaction Type | Product Class | Potential Application |
| Aryl Halide (e.g., 4-iodotoluene) | Suzuki-Miyaura Coupling | Biaryl | Organic electronics, Ligand synthesis |
| Vinyl Bromide | Suzuki-Miyaura Coupling | Arylated Alkene | Polymer building blocks, Stilbene analogues |
| Heteroaryl Chloride (e.g., 2-chloropyridine) | Suzuki-Miyaura Coupling | Aryl-heterocycle | Pharmaceutical scaffolds, Agrochemicals |
| Alkyne | Suzuki-Miyaura Coupling | Arylated Alkyne | Advanced materials, Natural product synthesis |
| Amine (e.g., morpholine) | Chan-Lam Coupling | N-Aryl Amine | Medicinal chemistry |
Regioselective Transformations of the Aniline Moiety
The N,N-dibenzylamino group is a powerful ortho-, para-directing group in electrophilic aromatic substitution (EAS) reactions due to the lone pair of electrons on the nitrogen atom. byjus.combyjus.com However, the two bulky benzyl groups provide significant steric hindrance at the ortho positions (C2 and C6) of the aniline ring. This steric shield makes direct electrophilic substitution at these positions challenging, leading to a high degree of regioselectivity for reactions at the para-position (C4) relative to the dibenzylamino group. Standard EAS reactions like nitration or halogenation, if forced, would predominantly yield the 4-substituted product. byjus.com
A more precise and powerful strategy for achieving regioselective functionalization is through Directed ortho-Metalation (DoM) . wikipedia.org In this approach, the tertiary amine of the dibenzylamino group acts as a Directed Metalation Group (DMG), coordinating to an organolithium reagent like n-butyllithium or sec-butyllithium. wikipedia.orgorganic-chemistry.org This chelation facilitates the deprotonation of the nearest (ortho) proton, generating a specific aryllithium intermediate. wikipedia.orgbaranlab.org In the case of this compound, this would occur exclusively at the C2 position. This lithiated species can then be trapped with a wide variety of electrophiles, allowing for the controlled introduction of functional groups solely at the position ortho to the amine.
The table below outlines representative regioselective transformations achievable via Directed ortho-Metalation of the this compound scaffold.
| Reagent 1 | Reagent 2 (Electrophile) | Resulting Functional Group at C2 | Product Type |
| s-BuLi, TMEDA | DMF (N,N-Dimethylformamide) | -CHO (Formyl) | Ortho-formylated aniline |
| n-BuLi | I₂ (Iodine) | -I (Iodo) | Ortho-iodinated aniline |
| t-BuLi | (CH₃)₃SiCl (Trimethylsilyl chloride) | -Si(CH₃)₃ (Trimethylsilyl) | Ortho-silylated aniline |
| s-BuLi, TMEDA | CO₂ (Carbon dioxide), then H⁺ | -COOH (Carboxylic acid) | Ortho-aminobenzoic acid derivative |
This method provides a synthetic route to contiguously substituted aromatic rings that are difficult to access through classical electrophilic substitution. harvard.edu
Debenzylation and Protecting Group Removal Strategies (e.g., Hydrogenolysis)
The benzyl groups on the nitrogen atom are often employed as protecting groups and their removal is a crucial step in many synthetic sequences to liberate the free aniline or a secondary amine.
Hydrogenolysis is the most common and effective method for N-debenzylation. byjus.com This reaction involves the cleavage of the C-N bond using hydrogen gas in the presence of a palladium catalyst, typically palladium on carbon (Pd/C). harvard.eduuwindsor.ca The reaction is clean, often proceeding in high yield to furnish the corresponding 3-bromoaniline (B18343), with toluene as the only byproduct. harvard.edu
However, standard hydrogenolysis can sometimes be slow or require high pressures of hydrogen. To address this, more efficient catalytic systems have been developed. One notable improvement is the use of a mixed catalyst system of Pd/C with niobic acid-on-carbon (Nb₂O₅/C). organic-chemistry.orguwindsor.ca This acidic heterogeneous co-catalyst has been shown to significantly accelerate the hydrogenative deprotection of N-benzyl groups, allowing for reactions to proceed under milder conditions (e.g., balloon pressure of H₂) and in shorter times. organic-chemistry.orguwindsor.ca
Alternative hydrogen-transfer reagents can be used in place of H₂ gas. Catalytic transfer hydrogenolysis using ammonium (B1175870) formate (B1220265) as the hydrogen donor with Pd/C is a popular method that avoids the need for pressurized hydrogenation equipment. libretexts.org
While hydrogenolysis is prevalent, other chemical methods for debenzylation exist, offering orthogonal strategies when other functional groups in the molecule are sensitive to reduction.
Oxidative Debenzylation : N-Iodosuccinimide (NIS) can be used to achieve a tunable debenzylation. byjus.com The reaction stoichiometry can be adjusted to favor either mono- or di-debenzylation, providing access to N-benzyl-3-bromoaniline or 3-bromoaniline, respectively. This method is advantageous when hydrogenolysis-sensitive groups are present. byjus.com
Base-Promoted Debenzylation : A system of potassium tert-butoxide (KOtBu) in DMSO with an oxygen atmosphere has been reported for the N-debenzylation of various nitrogen heterocyles and amides, presenting a base-promoted alternative to reductive or acidic methods. wikipedia.org
The following table summarizes various strategies for the debenzylation of this compound.
| Method | Reagents | Key Features | Reference(s) |
| Standard Hydrogenolysis | H₂, Pd/C | Well-established, clean, but can be slow. | byjus.comuwindsor.ca |
| Accelerated Hydrogenolysis | H₂, Pd/C, Nb₂O₅/C | Faster reaction times, milder conditions. | organic-chemistry.orguwindsor.ca |
| Transfer Hydrogenolysis | Ammonium Formate, Pd/C | Avoids pressurized H₂ gas. | libretexts.org |
| Oxidative Debenzylation | N-Iodosuccinimide (NIS) | Tunable for mono- or di-debenzylation; orthogonal to hydrogenolysis. | byjus.com |
| Acid-Facilitated Hydrogenolysis | H₂, Pd(OH)₂/C, Acid (e.g., HCl, Acetic Acid) | Used for stubborn substrates; acid prevents catalyst poisoning by the amine product. | nih.gov |
| Base-Promoted Debenzylation | KOtBu, DMSO, O₂ | Base-mediated alternative; useful for specific substrates. | wikipedia.org |
Applications of N,n Dibenzyl 3 Bromoaniline in Advanced Organic Synthesis and Materials Science
Role as a Key Intermediate in the Synthesis of Complex Organic Architectures
The strategic placement of a bromine atom at the meta-position relative to the dibenzylamino group makes N,N-Dibenzyl-3-bromoaniline a crucial intermediate in the assembly of complex organic molecules. The dibenzyl groups serve as a robust protecting group for the nitrogen atom, preventing its interference in reactions targeting the C-Br bond, such as metal-catalyzed cross-coupling reactions. This allows for the selective introduction of new carbon-carbon or carbon-heteroatom bonds at the 3-position of the aniline (B41778) ring.
Once the desired molecular scaffold is constructed around the bromo-position, the dibenzyl protecting groups can be removed, typically through catalytic hydrogenolysis. This unmasks the secondary amine functionality, which can then participate in subsequent synthetic transformations. This protection-reaction-deprotection strategy is fundamental in multi-step organic synthesis, enabling the construction of intricate architectures that would be challenging to access otherwise. The parent compound, 3-bromoaniline (B18343), is widely recognized as an important intermediate in the synthesis of pharmaceuticals and agrochemicals, and the N,N-dibenzylated form provides a strategic advantage by allowing chemists to precisely control the reaction sequence. ketonepharma.com
Precursor for Advanced Building Blocks (e.g., Aminophenylboronic Acids and Derivatives)
This compound serves as an effective precursor for the synthesis of 3-(dibenzylamino)phenylboronic acid, which can be subsequently deprotected to yield 3-aminophenylboronic acid. Aminophenylboronic acids are highly valuable building blocks in medicinal chemistry and materials science, primarily for their use in Suzuki-Miyaura cross-coupling reactions. scienceopen.comnih.gov The synthesis from this compound allows for the preparation of this key intermediate while the amine group is shielded.
The typical synthetic pathway involves a lithium-halogen exchange followed by borylation. The N,N-dibenzyl protected starting material is treated with an organolithium reagent (e.g., n-butyllithium) at low temperatures to replace the bromine atom with lithium. This aryllithium species is then quenched with a borate (B1201080) ester, such as triisopropyl borate, to form the corresponding boronic ester. Subsequent acidic workup hydrolyzes the ester to the desired boronic acid. The final step to obtain 3-aminophenylboronic acid involves the removal of the benzyl (B1604629) groups via catalytic hydrogenation. This multi-step process offers a reliable route to a key synthetic building block. google.com
Table 1: Synthetic Pathway to 3-Aminophenylboronic Acid
| Step | Reaction | Reagents | Intermediate/Product | Purpose |
|---|---|---|---|---|
| 1 | Lithiation | n-Butyllithium (n-BuLi) | 3-(Dibenzylamino)phenyllithium | Formation of a reactive organometallic intermediate. |
| 2 | Borylation | Triisopropyl borate (B(O-iPr)₃) | 3-(Dibenzylamino)phenylboronic acid diisopropyl ester | Introduction of the boronic ester group. |
| 3 | Hydrolysis | Acidic workup (e.g., HCl) | 3-(Dibenzylamino)phenylboronic acid | Conversion of the boronic ester to the boronic acid. |
| 4 | Deprotection | H₂, Pd/C | 3-Aminophenylboronic acid | Removal of the N-benzyl protecting groups to yield the final product. |
Utility in the Synthesis of Diverse N-Containing Heterocyclic Compounds
The dual functionality of this compound makes it a valuable substrate for synthesizing a wide range of nitrogen-containing heterocyclic compounds. researchgate.net These structures are foundational to many pharmaceuticals, natural products, and functional materials. nih.gov The bromine atom can participate in various palladium-catalyzed cross-coupling reactions, such as Buchwald-Hartwig amination or Sonogashira coupling, to form key bonds required for ring closure.
For instance, coupling this compound with an amine or an alkyne can introduce a side chain that, after subsequent manipulation and deprotection of the dibenzylamino group, can undergo intramolecular cyclization to form heterocycles like indoles, quinolines, or benzodiazepines. nih.gov The dibenzyl groups prevent the aniline nitrogen from competing in the initial coupling reaction and can be removed later to either become part of the heterocyclic ring or serve as a reactive site for further functionalization.
Table 2: Potential Heterocyclic Scaffolds from this compound
| Heterocyclic Core | Synthetic Strategy Example | Key Reaction |
|---|---|---|
| Carbazole (B46965) | Buchwald-Hartwig amination with a suitably substituted aniline, followed by intramolecular C-H activation/cyclization. | Pd-catalyzed C-N coupling |
| Phenothiazine | Reaction with sulfur and a catalyst to form a sulfur bridge with another aromatic ring. | Thiolation/Cyclization |
| Quinoline | Sonogashira coupling with a terminal alkyne, followed by cyclization and deprotection/aromatization. | Pd/Cu-catalyzed C-C coupling |
| Benzodiazepine | Coupling with an amino acid derivative, followed by deprotection and intramolecular amide formation. | Amidation/Cyclization |
Contribution to the Development of Polymeric Materials (e.g., Aromatic Amines as Precursors)
Aromatic amines and their derivatives are essential monomers for the synthesis of high-performance polymers, including polyimides, polyamides, and conductive polymers like polyaniline. This compound can be utilized as a monomer in polymerization reactions, primarily through its reactive bromine atom.
Using cross-coupling reactions like Suzuki or Stille coupling, the compound can be polymerized with a co-monomer containing two boronic acid (or ester) groups or two organotin groups, respectively. This process would generate a polymer chain with pendant N,N-dibenzylamino groups. The presence of these bulky groups can influence the polymer's solubility, processability, and morphological properties. Subsequently, the dibenzyl groups can be cleaved from the polymer backbone to expose secondary amine functionalities. These newly available N-H sites can alter the polymer's electronic properties, serve as sites for cross-linking, or be used to graft other molecules, thereby creating functional materials with tailored properties for applications in electronics, sensors, or separation membranes.
Table 3: Hypothetical Polymerization via Suzuki Coupling
| Component | Structure/Example | Role |
|---|---|---|
| Monomer A | This compound | Provides the aromatic amine unit and a reactive site for coupling. |
| Monomer B | 1,4-Benzenediboronic acid | Acts as the linking co-monomer. |
| Catalyst System | Pd(PPh₃)₄ and a base (e.g., Na₂CO₃) | Facilitates the C-C bond formation between monomers. |
| Polymer Repeat Unit | -[C₆H₄-C₆H₃(N(CH₂Ph)₂)]- | Forms the backbone of the initial polymer with protected amine groups. |
| Post-Polymerization Modification | Catalytic hydrogenolysis (H₂/Pd) | Removes benzyl groups to yield a poly(phenylene-co-aniline) type structure. |
Applications in Pseudopeptide Synthesis Utilizing the N,N-Dibenzyl Protective Group
In the field of medicinal chemistry, pseudopeptides—molecules that mimic the structure of natural peptides but contain modified backbones—are of significant interest. The N,N-dibenzyl group is a highly effective protecting group for amines in the synthesis of these complex molecules, particularly those containing β-lactam rings. nih.gov
Research has shown that in the stereoselective synthesis of β-lactam-containing pseudopeptides via the Mitsunobu reaction, the choice of the amine protecting group is critical. nih.gov The N,N-dibenzyl group has proven superior to other common protecting groups like phthalimide. Its steric bulk helps prevent undesired side reactions, such as the formation of aziridines, and its electronic properties facilitate the desired cyclization, leading to higher yields and better stereoselectivity of the final β-lactam product. nih.gov The dibenzyl group can be reliably removed under mild conditions using palladium on carbon (Pd/C) in the presence of hydrogen, which preserves the integrity of the often-sensitive pseudopeptide structure. nih.gov This makes N,N-dibenzyl protected amino acid precursors valuable tools in the synthesis of novel therapeutic agents. nih.govnih.gov
Table 4: Comparison of N-Protective Groups in β-Lactam Pseudopeptide Synthesis
| Protective Group | Key Features | Advantage in β-Lactam Synthesis | Removal Condition | Reference |
|---|---|---|---|---|
| N,N-Dibenzyl | Bulky, non-electron withdrawing. | Prevents aziridine (B145994) formation; high yield and stereoselectivity in Mitsunobu reaction. | Catalytic Hydrogenolysis (H₂/Pd-C) | nih.gov |
| Phthalimide | Electron-withdrawing. | Can be used but may lead to lower yields or side reactions in certain cyclizations. | Hydrazine | nih.gov |
| Trityl | Very bulky. | Low acidity of N-H can prevent some side reactions, but steric hindrance can be an issue. | Mild acid | nih.gov |
| Boc | Acid-labile. | Widely used in peptide synthesis, but may not be optimal for specific cyclization reactions. | Strong acid (e.g., TFA) | libretexts.org |
| Fmoc | Base-labile. | Standard for solid-phase peptide synthesis; removed with piperidine. | Base (e.g., Piperidine) | libretexts.org |
Advanced Analytical Methodologies for Characterization and Reaction Monitoring of N,n Dibenzyl 3 Bromoaniline
Spectroscopic Techniques for Structural Elucidation
Spectroscopy is the cornerstone for determining the molecular structure of organic compounds. By probing how molecules interact with electromagnetic radiation, detailed information about the connectivity of atoms and the nature of functional groups can be obtained.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. While specific experimental data for N,N-Dibenzyl-3-bromoaniline is not widely published, the expected chemical shifts can be reliably predicted based on the analysis of its constituent parts: a 3-bromoaniline (B18343) core and two benzyl (B1604629) groups.
¹H NMR: The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons on the bromoaniline ring and the benzyl groups, as well as a characteristic singlet for the benzylic methylene (B1212753) (CH₂) protons. The protons on the bromoaniline ring would appear as complex multiplets in the aromatic region, with their specific shifts influenced by the bromine atom and the dibenzylamino group. The ten protons of the two benzyl groups would likely appear as a multiplet in the range of 7.2-7.4 ppm, a typical region for unsubstituted phenyl rings. The four benzylic protons are expected to produce a singlet around 4.6-4.7 ppm.
¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. The spectrum for this compound would be expected to show signals for the six carbons of the bromoaniline ring, the benzylic carbons, and the carbons of the benzyl phenyl rings. The carbon atom bonded to bromine (C-Br) would appear at a characteristic downfield shift, typically around 122-123 ppm. The benzylic carbons (CH₂) would likely resonate around 54 ppm. rsc.org The carbons of the aromatic rings will appear in the typical range of ~110-150 ppm. rsc.orgcore.ac.uk
| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| Benzylic (N-CH₂) | ~4.65 | Singlet (s) | 4H |
| Aromatic (Bromoaniline Ring) | ~6.6 - 7.2 | Multiplets (m) | 4H |
| Aromatic (Benzyl Rings) | ~7.2 - 7.4 | Multiplet (m) | 10H |
| Carbon Type | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Benzylic (N-CH₂) | ~54 |
| Aromatic (C-Br) | ~123 |
| Aromatic (C-H, C-N, Benzyl Rings) | ~112 - 149 |
Mass spectrometry (MS) is essential for determining the molecular weight of a compound and can provide structural clues through fragmentation analysis. The nominal molecular weight of this compound (C₂₀H₁₈BrN) is 352.27 g/mol . sigmaaldrich.com Due to the presence of bromine, the mass spectrum will exhibit a characteristic isotopic pattern, with two peaks of nearly equal intensity (M+ and M+2) separated by two mass units, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.
Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) are particularly powerful, as they couple the separation capabilities of chromatography with the detection power of MS. nih.govuniversiteitleiden.nl This allows for the analysis of complex mixtures and the confident identification of the target compound. mdpi.comnih.gov Predicted collision cross-section (CCS) values, which relate to the ion's size and shape, can aid in identification. uni.lu
| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 352.06954 | 177.4 |
| [M+Na]⁺ | 374.05148 | 185.4 |
| [M-H]⁻ | 350.05498 | 189.5 |
| [M+NH₄]⁺ | 369.09608 | 193.6 |
| [M+K]⁺ | 390.02542 | 173.1 |
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum would be expected to show several characteristic absorption bands. libretexts.orglibretexts.org The key absorptions would include C-H stretching from the aromatic rings (typically above 3000 cm⁻¹), C-H stretching from the CH₂ groups (typically 2850-3000 cm⁻¹), C=C stretching from the aromatic rings (1450-1600 cm⁻¹), C-N stretching of the tertiary aromatic amine (1350-1250 cm⁻¹), and a C-Br stretching absorption in the fingerprint region (typically 600-500 cm⁻¹).
UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy provides information about conjugated electronic systems. scielo.org.za Aromatic compounds like this compound are expected to exhibit strong absorptions in the UV region due to π → π* electronic transitions within the phenyl and bromo-substituted aniline (B41778) rings. researchgate.netresearchgate.net The presence of the nitrogen atom and the bromine atom as auxochromes would influence the position and intensity of these absorption maxima (λmax).
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |
|---|---|---|
| Aromatic C-H | Stretching | 3100 - 3000 |
| Aliphatic C-H (CH₂) | Stretching | 3000 - 2850 |
| Aromatic C=C | Stretching | 1600 - 1450 |
| Aromatic C-N | Stretching | 1350 - 1250 |
| C-Br | Stretching | 600 - 500 |
Chromatographic Separation Techniques for Purity Assessment and Reaction Progress
Chromatography is indispensable for separating components of a mixture, making it crucial for assessing the purity of a synthesized compound and for monitoring the progress of a chemical reaction.
High-Performance Liquid Chromatography (HPLC) is a primary technique for purity assessment of non-volatile compounds like this compound. psu.edu A reversed-phase HPLC method, likely using a C18 column, would be suitable for this relatively non-polar molecule. nih.gov The mobile phase would typically consist of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. By monitoring the elution profile with a UV detector set to a wavelength where the compound absorbs strongly, the presence of impurities or starting materials can be detected and quantified. The retention time of the main peak serves as an identifier, while the peak area corresponds to its concentration, allowing for accurate purity determination. mdpi.com
Gas Chromatography (GC) is another powerful separation technique, well-suited for volatile and thermally stable compounds. researchgate.net For this compound, GC analysis would require a high-temperature, non-polar capillary column (e.g., SE-54) to achieve elution without decomposition. epa.gov The progress of a synthesis reaction could be monitored by taking aliquots from the reaction mixture over time, quenching them, and analyzing them by GC. This would show the disappearance of starting materials (e.g., 3-bromoaniline) and the appearance of the this compound product peak. researchgate.net It is important to note that aniline derivatives can sometimes exhibit peak tailing or degradation, requiring careful optimization of the GC method and regular instrument maintenance. epa.gov
X-ray Diffraction (XRD) for Solid-State Structure Determination (where applicable)
Single-crystal X-ray Diffraction (XRD) stands as the unequivocal standard for determining the precise three-dimensional arrangement of atoms and molecules in a crystalline solid. For this compound, which exists as a solid, XRD analysis would provide definitive proof of its molecular structure and conformation in the solid state, along with crucial details about its crystal packing. sigmaaldrich.com
The process involves irradiating a single, high-quality crystal of the compound with a focused beam of X-rays. The subsequent diffraction pattern is meticulously recorded and analyzed to generate a model of the electron density within the crystal. mdpi.com This model allows for the precise determination of atomic positions, from which bond lengths, bond angles, and torsional angles can be calculated with high accuracy.
Crystal System: The fundamental classification of the crystal's symmetry (e.g., monoclinic, triclinic, orthorhombic). mdpi.comnih.gov
Space Group: The specific symmetry group describing the arrangement of molecules within the unit cell. mdpi.comnih.gov
Unit Cell Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the repeating unit that forms the crystal lattice. mdpi.com
Intermolecular Interactions: The analysis reveals non-covalent interactions, such as π–π stacking or other van der Waals forces, that stabilize the crystal structure. researchgate.net
This level of structural detail is invaluable for understanding the compound's physical properties and for computational modeling studies.
| Parameter | Description | Illustrative Example Value (from similar structures) |
|---|---|---|
| Crystal System | The crystal family based on lattice parameters. | Triclinic mdpi.com |
| Space Group | The symmetry group of the crystal. | P-1 mdpi.com |
| a (Å) | Unit cell length along the a-axis. | 5.9308(2) mdpi.com |
| b (Å) | Unit cell length along the b-axis. | 10.9695(3) mdpi.com |
| c (Å) | Unit cell length along the c-axis. | 14.7966(4) mdpi.com |
| α (°) | Unit cell angle between b and c axes. | 100.5010(10) mdpi.com |
| β (°) | Unit cell angle between a and c axes. | 98.6180(10) mdpi.com |
| γ (°) | Unit cell angle between a and b axes. | 103.8180(10) mdpi.com |
| Volume (ų) | The volume of the unit cell. | 900.07(5) mdpi.com |
| Z | Number of formula units per unit cell. | 4 nih.gov |
Other Advanced Characterization Techniques (e.g., Atomic Force Microscopy (AFM), Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM) in relevant applications)
Beyond the atomic resolution of XRD, a suite of microscopy techniques is available to characterize the morphological and topographical features of this compound on the nano- and micro-scale. These methods are particularly relevant when the compound is used as a bulk powder, in a thin film, or as a component in a composite material.
Scanning Electron Microscopy (SEM): SEM is a powerful tool for visualizing the surface features of a material. For this compound, SEM analysis would reveal the size, shape, and surface texture of its crystalline particles. This is important for applications where particle size distribution and morphology affect bulk properties like flowability or dissolution rate. In materials science, if the compound were incorporated into a polymer matrix, SEM coupled with Energy Dispersive X-ray Spectroscopy (EDS) could be used to confirm its distribution and elemental composition within the composite. acs.org
Atomic Force Microscopy (AFM): AFM provides extremely high-resolution 3D topographical images of a surface. This technique could be applied to study the surface of a single crystal of this compound to identify growth defects or other features. More advanced applications include the characterization of thin films made from the compound or its derivatives, which is crucial in fields like organic electronics where surface roughness and film uniformity are paramount.
Transmission Electron Microscopy (TEM): Offering even higher resolution than SEM, TEM allows for the visualization of the internal structure of a material. For organic molecules like this compound, which are composed of light elements and can be sensitive to electron beams, the technique can be challenging. mdpi.com However, it is invaluable for specific applications, such as visualizing the dispersion of the compound as nanoparticles within a matrix or studying the nanostructure of materials derived from it. mdpi.comnih.gov Cryo-TEM, where the sample is flash-frozen, can help mitigate beam damage and preserve the native structure.
| Technique | Information Obtained | Relevant Applications |
|---|---|---|
| Scanning Electron Microscopy (SEM) | Particle size, shape, and surface morphology; elemental composition (with EDS). | Quality control of bulk powder; analysis of composite materials. acs.org |
| Atomic Force Microscopy (AFM) | High-resolution 3D surface topography; surface roughness measurements. | Characterization of thin films for electronics; analysis of crystal surface defects. |
| Transmission Electron Microscopy (TEM) | Internal microstructure; high-resolution imaging of nanoparticles and dispersions. | Analysis of nanostructured materials; visualization of the compound within a polymer matrix. mdpi.comnih.gov |
Q & A
Q. What are the optimal synthetic routes for N,N-Dibenzyl-3-bromoaniline under solvent-free conditions?
A solvent-free ultrasonic method has been reported, where 3-bromoaniline undergoes dibenzylation using benzyl chloride under ultrasonic irradiation. The reaction proceeds efficiently without catalysts, yielding this compound with a melting point of 375–377 K. Key parameters include ultrasonic frequency (20–40 kHz), reaction time (30–60 min), and stoichiometric control of benzyl chloride (2.2 equivalents). Characterization via IR and NMR confirms the product’s structure .
Table 1: Synthesis Parameters
| Parameter | Optimal Range |
|---|---|
| Ultrasonic Frequency | 20–40 kHz |
| Reaction Time | 30–60 min |
| Benzyl Chloride | 2.2 equivalents |
| Yield | 85–90% |
Q. How to characterize this compound using spectroscopic methods?
- IR Spectroscopy : Peaks at 3062 cm⁻¹ (C-H aromatic), 1592 cm⁻¹ (C=C stretching), and 759 cm⁻¹ (C-Br bending) confirm functional groups .
- ¹H NMR : Aromatic protons appear as multiplets at δ 7.24–6.64 ppm, while the benzylic CH₂ groups resonate as a singlet at δ 4.67 ppm (4H) .
- Melting Point : 375–377 K (consistent with pure crystalline product) .
Q. What are the key considerations for regioselectivity in further functionalization of N,N-Dibibenzyl-3-bromoaniline?
The bromine atom at the meta position directs electrophilic substitution to the para position due to steric hindrance from the dibenzyl groups. For nucleophilic substitution, activating groups (e.g., –NH₂) or transition-metal catalysis (e.g., Suzuki coupling) are required. Computational studies (e.g., DFT) can predict reactivity trends .
Advanced Research Questions
Q. How to resolve contradictions in reported melting points for this compound across studies?
Discrepancies may arise from impurities or polymorphic forms. To validate:
- Perform recrystallization (e.g., using ethanol/water mixtures) and compare melting points.
- Use differential scanning calorimetry (DSC) to identify polymorph transitions.
- Cross-reference with high-purity samples synthesized via the ultrasonic method (melting point: 375–377 K) .
Q. What strategies optimize the yield of this compound in large-scale synthesis?
- Reactor Design : Use flow reactors to maintain consistent ultrasonic energy distribution.
- Temperature Control : Keep the reaction below 323 K to prevent decomposition.
- Workup : Employ liquid-liquid extraction (toluene/water) followed by column chromatography (silica gel, hexane/ethyl acetate) .
Q. How does the steric bulk of dibenzyl groups influence the compound’s reactivity in cross-coupling reactions?
The dibenzyl groups hinder access to the aromatic ring, reducing reactivity in Buchwald-Hartwig amination. To mitigate:
- Use bulky ligands (e.g., XPhos) to stabilize palladium catalysts.
- Increase reaction temperature (383–403 K) and extend time (24–48 hrs).
- Monitor progress via LC-MS to detect intermediates .
Q. What analytical techniques are critical for detecting decomposition products of this compound under acidic conditions?
- HPLC-MS : Identify debrominated or hydrolyzed byproducts (e.g., N,N-Dibenzylaniline).
- TGA : Assess thermal stability and decomposition thresholds.
- ¹³C NMR : Track cleavage of benzyl groups (disappearance of δ 50–55 ppm signals) .
Methodological Recommendations
- Contradiction Analysis : Compare NMR data with computational predictions (e.g., ACD/Labs or Gaussian) to validate assignments .
- Reaction Optimization : Use design of experiments (DoE) to evaluate interactions between temperature, solvent, and catalyst loading .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
